N-Piperidinyl Isotonitazene (citrate) is a synthetic opioid belonging to the benzimidazole subclass. It is structurally related to other potent opioids, such as etonitazepipne, and has garnered attention due to its high potency and potential for abuse. As a reference material, N-Piperidinyl Isotonitazene (citrate) is characterized by its crystalline form and is classified under controlled substances in various jurisdictions due to its opioid properties.
N-Piperidinyl Isotonitazene was first identified in forensic samples in the United States around October 2021. Its synthesis and characterization have been documented in various scientific reports, indicating its emergence as a new psychoactive substance. The compound is available from chemical suppliers, including Cayman Chemical, which provides it as a reference standard for research purposes .
N-Piperidinyl Isotonitazene is classified as a synthetic opioid and falls under the category of new psychoactive substances. It has been placed under strict regulatory scrutiny due to its potential for misuse and associated health risks. In Canada, it is classified under Schedule 1, while in the United Kingdom, it was included in the Class A substances list in 2023 .
The synthesis of N-Piperidinyl Isotonitazene typically involves several steps that utilize readily available precursors. The general approach includes modifications of the 2-benzylbenzimidazole framework, where various substituents can be introduced to enhance potency and selectivity for opioid receptors.
The synthesis can be achieved through methods analogous to those used for other nitazene derivatives. For example, a common route involves the reaction of piperidine with appropriate benzoyl derivatives followed by nitration to introduce nitro groups at specific positions on the benzimidazole ring . The process is noted for being straightforward and cost-effective, often not requiring regulated precursors.
N-Piperidinyl Isotonitazene has a complex molecular structure characterized by a benzimidazole core with various substituents. The IUPAC name is 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)-1H-benzimidazole, with the molecular formula .
N-Piperidinyl Isotonitazene undergoes various chemical reactions typical of synthetic opioids. These include:
The metabolic pathways include phase I transformations such as O-dealkylation and hydroxylation, resulting in several metabolites that have been studied for their potency relative to the parent compound .
N-Piperidinyl Isotonitazene acts primarily as a mu-opioid receptor agonist. Its mechanism involves binding to these receptors in the central nervous system, leading to effects such as analgesia, sedation, and euphoria.
Pharmacological studies indicate that N-Piperidinyl Isotonitazene exhibits high affinity for mu-opioid receptors, with an effective concentration (EC50) demonstrating significant receptor activation compared to other opioids .
N-Piperidinyl Isotonitazene is primarily used in research settings for studying opioid receptor interactions and pharmacodynamics. Its characterization as a potent opioid makes it valuable for understanding pain mechanisms and developing potential therapeutic agents. Additionally, it serves as a reference standard in toxicology studies aimed at understanding its effects and metabolism in biological systems .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: